Pseudolaric acid D
Overview
Description
Mechanism of Action
Target of Action
Pseudolaric Acid D, a compound isolated from Pseudolarix kaempferi Gorden , has been identified to have significant oral activity . . This glycoprotein plays a role in regulating cancer cell survival, proliferation, invasion, and apoptosis .
Mode of Action
It’s known to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . In the case of Pseudolaric Acid B, it has been shown to result in apoptosis of acute myeloid leukemia cells when targeting CD147 .
Biochemical Pathways
Pseudolaric acid b has been shown to regulate the crosstalk between nuclear factor erythroid 2-related factor 2 (nrf2) and nuclear factor kappa-b (nf-κb), decreasing the levels of inflammatory cytokines . This suggests that this compound may have similar effects on these pathways.
Result of Action
This compound has been shown to significantly improve lipid metabolism, reduce atherosclerotic lesion area, and alleviate atherosclerotic changes in the vascular wall . It also significantly inhibits the inflammatory reaction . These effects suggest that this compound may have potential therapeutic value in the treatment of atherosclerosis and inflammation-related conditions.
Action Environment
It’s worth noting that this compound is derived from the root bark of pseudolarix kaempferi gorden, suggesting that its production and efficacy may be influenced by the growing conditions of the plant .
Biochemical Analysis
Biochemical Properties
Pseudolaric acid D plays a crucial role in various biochemical reactions. It significantly inhibits inflammatory reactions by interacting with key enzymes and proteins involved in inflammation pathways. For instance, this compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . Additionally, it interacts with enzymes involved in lipid metabolism, thereby improving lipid profiles and reducing atherosclerotic lesions .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes . Furthermore, this compound enhances lipid metabolism in vascular cells, leading to reduced atherosclerotic changes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the activity of NF-κB, thereby reducing the transcription of pro-inflammatory genes . This compound also interacts with enzymes involved in lipid metabolism, leading to improved lipid profiles . Additionally, it induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its biological activity over extended periods . Long-term studies have shown that this compound continues to exert anti-inflammatory and lipid metabolism-improving effects without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and improves lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lipases and esterases, which play a role in its metabolism . The compound undergoes hydrolysis and glucosylation reactions, leading to the formation of various metabolites . These metabolic pathways contribute to the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It accumulates in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its lipid metabolism-improving effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to readily cross cell membranes and reach its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in inflammation and lipid metabolism . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudolaric acid D involves multiple steps, including Claisen rearrangement, iodoetherification, and ring-closing metathesis to construct its distinctive tricyclic core with a trans-fused [5–7] ring system . The synthetic route typically starts from a known ketone and proceeds through 17 steps to achieve the final product .
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from the root bark of Pseudolarix kaempferi. The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pseudolaric acid D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pseudolaric acid D has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: It is used to investigate its effects on lipid metabolism and inflammation.
Comparison with Similar Compounds
Pseudolaric acid A: Another diterpenoid isolated from Pseudolarix kaempferi, known for its antifungal and anti-angiogenic properties.
Pseudolaric acid B: Known for its antifungal, antifertility, and cytotoxic activities.
Comparison: Pseudolaric acid D is unique in its significant anti-inflammatory and lipid metabolism improvement properties, which are not as pronounced in pseudolaric acids A and B. While pseudolaric acid A and B are more focused on antifungal and cytotoxic activities, this compound stands out for its potential therapeutic applications in cardiovascular diseases and inflammatory conditions .
Properties
IUPAC Name |
(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENWZUJMIZJPA-UBTCDGAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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